molecular formula C10H14N2O2 B14853094 Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate CAS No. 1393584-99-0

Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate

Cat. No.: B14853094
CAS No.: 1393584-99-0
M. Wt: 194.23 g/mol
InChI Key: CEKMWVRXRLGSLA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, two methyl groups, and an ester functional group attached to a pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction is usually carried out in a high boiling point solvent like pyridine . Another method involves the reaction of pyridinethione with ethyl chloroacetate in the presence of sodium ethoxide, followed by Thrope–Ziegler cyclization in ethanolic potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group can donate electrons, making it nucleophilic, while the ester carbonyl group can accept electrons, making it electrophilic . This dual functionality allows the compound to participate in a wide range of chemical reactions, forming various products with different biological activities.

Comparison with Similar Compounds

Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate can be compared with similar compounds such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate . Both compounds share a similar core structure but differ in the presence of a thieno ring in the latter. This difference can lead to variations in their chemical reactivity and biological activities.

Properties

CAS No.

1393584-99-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5H,4,11H2,1-3H3

InChI Key

CEKMWVRXRLGSLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)C)C)N

Origin of Product

United States

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